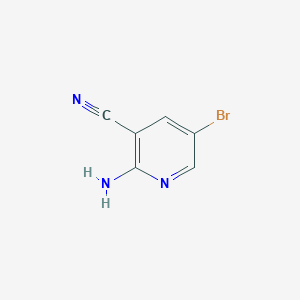
1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline (FTHIQ) is a novel compound belonging to the family of isoquinoline derivatives. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies. FTHIQ has been found to possess a range of interesting properties, including anticonvulsant, analgesic, and anti-inflammatory activities. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for FTHIQ.
科学的研究の応用
Medicinal Chemistry: Antiviral and Antimicrobial Agents
The compound’s structural similarity to indole derivatives, which are known for their biological activities, suggests potential in the development of antiviral and antimicrobial agents . Its incorporation into larger heterocyclic frameworks could lead to novel treatments for infectious diseases.
Pharmacology: Neuroprotective Therapies
Given the biological potential of related indole derivatives, this compound may serve as a precursor in synthesizing neuroprotective agents . Research could explore its efficacy in preventing or slowing the progression of neurodegenerative diseases.
Biochemistry: Enzyme Inhibition Studies
The fluorophenyl group within the compound’s structure could interact with specific enzymes, making it a candidate for studying enzyme inhibition . This application is crucial for understanding disease mechanisms and developing targeted therapies.
Materials Science: Organic Electronic Materials
Compounds with a fluorophenyl moiety have been utilized in the synthesis of organic electronic materials due to their ability to alter electronic properties . This compound could be investigated for its potential use in organic light-emitting diodes (OLEDs) or as a component in photovoltaic cells.
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
The compound can act as a building block for synthesizing various heterocyclic compounds, which are integral to many pharmaceuticals and agrochemicals . Its versatility in chemical reactions makes it valuable for creating complex molecular architectures.
Analytical Chemistry: Chromatographic Standards
Due to its unique structure, “1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline” could be used as a standard in chromatographic analysis to calibrate and ensure the accuracy of analytical methods . This application is essential for quality control in pharmaceutical manufacturing.
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
特性
IUPAC Name |
1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8,15,17H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLVIBQCSXFNNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)
![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)
![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)
![5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1290999.png)
![1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291000.png)
![1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291003.png)
![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291006.png)
![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291007.png)